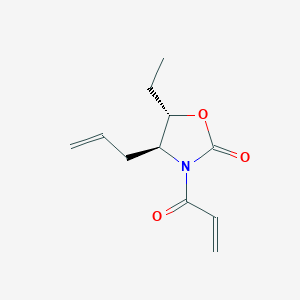
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Acryloyl Group: The acryloyl group can be introduced via an acylation reaction using acryloyl chloride in the presence of a base such as triethylamine.
Allylation and Ethylation: The allyl and ethyl groups can be introduced through alkylation reactions using allyl bromide and ethyl iodide, respectively, in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The acryloyl group can be reduced to form a saturated oxazolidinone derivative.
Substitution: The allyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides (e.g., bromine, iodine) and strong bases (e.g., sodium hydride).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated oxazolidinone derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the reagents used.
Scientific Research Applications
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one in asymmetric synthesis involves its ability to induce chirality in target molecules through steric and electronic interactions. The molecular targets and pathways involved include:
Steric Hindrance: The bulky groups attached to the oxazolidinone ring create a chiral environment that influences the outcome of reactions.
Electronic Effects: The electron-withdrawing and electron-donating groups on the molecule can stabilize or destabilize reaction intermediates, affecting the reaction pathway.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic acid:
(4S,5S)-1,2-Dithiane-4,5-diol: A chiral compound used in the study of enzyme-catalyzed reactions.
Uniqueness
(4S,5S)-3-Acryloyl-4-allyl-5-ethyloxazolidin-2-one is unique due to its combination of an acryloyl group, an allyl group, and an ethyl group attached to an oxazolidinone ring. This unique structure provides distinct steric and electronic properties that make it particularly useful in asymmetric synthesis.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4S,5S)-5-ethyl-3-prop-2-enoyl-4-prop-2-enyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-4-7-8-9(5-2)15-11(14)12(8)10(13)6-3/h4,6,8-9H,1,3,5,7H2,2H3/t8-,9-/m0/s1 |
InChI Key |
UGCHLUWWWVTPMC-IUCAKERBSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](N(C(=O)O1)C(=O)C=C)CC=C |
Canonical SMILES |
CCC1C(N(C(=O)O1)C(=O)C=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















